- Halomethylation and cyanation method for preparing alkoxyphenylacetonitriles and their alkoxybenzyl halides from phenyl ethers, Russian Federation, , ,
Cas no 93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile)
2-(3,4-dimethoxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dimethoxyphenylacetonitrile
- Homoveratronitrile
- Veratryl cyanide
- 3,4-Dimethoxybenzyl cyanide
- TIMTEC-BB SBB005899
- 3,4-dimethoxy-benzeneacetonitril
- 3,4-dimethoxybenzeneacetonitrile
- 3,4-dimethoxybenzyl
- 3,4-dimethoxyphenyl-acetonitril
- Acetonitrile, (3,4-dimethoxyphenyl)-
- HOMOVERATONITRILE
- 3,5-DIMETHOXY-BENZENEACETONITRILE
- 3,4-Dimethyloxy Phenylacetonotrile
- (3,4-Dimethoxyphenyl)acetonitrileVeratryl
- (3,4-Dimethoxyphenyl)acetonitrile
- 2-(3,4-dimethoxyphenyl)acetonitrile
- (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile)
- 3, 4 -dimethoxy phenethylamine
- 3,4-dimethyloxyphenylacetonitrile
- Acetaldehyde Solution
- Benzeneacetonitrile, 3,4-dimethoxy-
- 3,4-Dimethylbenzyl cyanide
- Acetonitrile, 3,4-(dimethoxyphenyl)-
- 3,4-DIMETHOXYPHENYL ACETONITRILE
- 3,4-dimethoxy phenylacetonitrile
- ASLSUMISAQDOOB-UHFFFAOYSA-N
- 62C8S706SP
- 3,4-Dimethyloxy phenylac
- 3,4-Dimethoxybenzeneacetonitrile (ACI)
- Acetonitrile, (3,4-dimethoxyphenyl)- (6CI, 7CI, 8CI)
- 3,4-Methyleneoxyphenyl acetonitrile
- NSC 6324
- 3,4-Dimethoxyphenylacetonitrile,99%
- D1887
- 3,4-dimethoxy-benzyl cyanide
- Homoveratronitrile, purum, >=98.0% (GC)
- InChI=1/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
- (3,4-Dimethoxyphenyl)acetonitrile(Homoveratronitrile)
- 3,4-(Dimethoxyphenyl)acetonitrile
- (3,?4-?Dimethoxyphenyl)?acetonitrile(Homoveratronitrile)
- SCHEMBL77974
- 2-(3,4-dimethoxyphenyl)-acetonitrile
- 3,4-dimethoxyphenyl-acetonitrile
- W-100249
- (3,4-Dimethoxyphenyl)acetonitrile, 98%
- BRN 1956100
- Acetonitrile,4-(dimethoxyphenyl)-
- ALBB-010707
- AKOS000199051
- 3,4-dimethyoxyphenylacetonitrile
- 3,4-Dimethoxy phenyl acetonitrile
- 3,4-Dimethoxyphenylacetonitrile-alpha,alpha-d2
- WLN: NC1R CO1 DO1
- HMS1414I08
- IFLab1_000888
- ASLSUMISAQDOOB-UHFFFAOYSA-
- NSC6324
- MFCD00001911
- UNII-62C8S706SP
- 93-17-4
- PD065604
- DA-49501
- NS00021393
- 3,4-Dimethoxyphenylacetonitrile (Homoveratronitrile)
- EN300-20208
- Q27263471
- EC 202-225-1
- BBL036932
- STL195409
- SY012004
- DTXSID30239220
- 4-10-00-01513 (Beilstein Handbook Reference)
- Acetonitrile,4-dimethoxyphenyl)-
- 3.4-dimethoxyphenylacetonitrile
- Oprea1_832287
- Z104477288
- 2-(3,4-dimethoxyphenyl) acetonitrile
- CS-0008419
- NSC-6324
- [3,4-bis(methyloxy)phenyl]acetonitrile
- (3,4-dimethoxyphenyl)-acetonitrile
- (3,4-Dimethoxyphenyl)acetonirile
- AI3-23882
- Acetonitrile, 3,4-dimethoxyphenyl-
- EINECS 202-225-1
- F0255-0021
- 3,4-dimethoxy-phenyl-acetonitrile
- GS-3047
- 2-(3,4-dimethoxyphenyl)ethanenitrile
- Benzeneacetonitrile,4-dimethoxy-
-
- MDL: MFCD00001911
- Inchi: 1S/C10H11NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3
- InChI Key: ASLSUMISAQDOOB-UHFFFAOYSA-N
- SMILES: N#CCC1C=C(OC)C(OC)=CC=1
- BRN: 1956100
Computed Properties
- Exact Mass: 177.07900
- Monoisotopic Mass: 177.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 42.2
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Solid crystallization
- Density: 1.1607 (rough estimate)
- Melting Point: 62.0 to 66.0 deg-C
- Boiling Point: 160°C/4mmHg(lit.)
- Flash Point: Fahrenheit: 482 ° f
Celsius: 250 ° c - Refractive Index: 1.5168 (estimate)
- Solubility: methanol: 0.1 g/mL, clear
- Water Partition Coefficient: Insoluble
- PSA: 42.25000
- LogP: 1.76988
- FEMA: 2476
- Solubility: Not determined
2-(3,4-dimethoxyphenyl)acetonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36/37-S45-S22
- RTECS:AL9325000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:I; II; III
- Risk Phrases:R22; R23/24/25
2-(3,4-dimethoxyphenyl)acetonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(3,4-dimethoxyphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1887-500g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 98.0%(GC) | 500g |
¥1990.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1887-25g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 98.0%(GC) | 25g |
¥140.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D071A-25g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 99% | 25g |
¥51.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D071A-100g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 99% | 100g |
¥128.0 | 2022-06-10 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0565529443- 25g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 98%(GC) | 25g |
¥ 116.5 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0565529435- 100g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | 98%(GC) | 100g |
¥ 280.0 | 2021-05-18 | |
| Fluorochem | 076751-25g |
3,4-Dimethoxyphenylacetonitrile |
93-17-4 | 98% | 25g |
£10.00 | 2022-03-01 | |
| Fluorochem | 076751-100g |
3,4-Dimethoxyphenylacetonitrile |
93-17-4 | 98% | 100g |
£28.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124734-5g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | ≥98.0% | 5g |
¥30.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D124734-25g |
2-(3,4-dimethoxyphenyl)acetonitrile |
93-17-4 | ≥98.0% | 25g |
¥37.90 | 2023-09-03 |
2-(3,4-dimethoxyphenyl)acetonitrile Production Method
Production Method 1
Production Method 2
1.2 Reagents: Ethyl phosphorodichloridate ; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
- A convenient new procedure for converting primary amides into nitriles, Chemical Communications (Cambridge, 2007, (3), 301-303
Production Method 3
Production Method 4
1.2 Reagents: Acetic acid Solvents: Water ; pH 7
- A process for preparing 3,4-dimethoxyphenylacetonitrile, China, , ,
Production Method 5
- Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation, Journal of the American Chemical Society, 2011, 133(18), 6948-6951
Production Method 6
1.2 Reagents: Sodium thiosulfate Solvents: Water
- Oxidative conversion of amines into their corresponding nitriles using o-iodoxybenzoic acid (IBX)/iodine. Selective oxidation of aminoalcohols to hydroxynitriles, Synthesis, 2008, (13), 2045-2048
Production Method 7
Production Method 8
Production Method 9
1.2 Reagents: Hydrochloric acid Solvents: Water
- Nickel-Catalyzed Photodehalogenation of Aryl Bromides, Synlett, 2021, 32(16), 1588-1605
Production Method 10
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis, Organic Letters, 2019, 21(5), 1368-1373
Production Method 11
Production Method 12
Production Method 13
- Homoamines and homoacids, Journal of the American Chemical Society, 1935, 57, 1126-8
Production Method 14
Production Method 15
Production Method 16
- Synthesis, characterization and antimicrobial activity studies of 1- & 2-[{2-(3,4-dimethoxyphenyl)ethyl}methylamino]sulphonylnaphthalenes, Asian Journal of Chemistry, 2008, 20(2), 1411-1419
Production Method 17
1.2 5 min, rt
1.3 Reagents: Sodium bisulfite Solvents: Water ; rt
- IBX/TBAB-mediated oxidation of primary amines to nitriles, Synthesis, 2009, (8), 1370-1374
Production Method 18
- New methods and reagents in organic synthesis. 45. A new synthesis of some nonsteroidal antiinflammatory agents via cyano phosphates, Synthetic Communications, 1984, 14(14), 1365-71
Production Method 19
2-(3,4-dimethoxyphenyl)acetonitrile Raw materials
- 2-(3,4-Dimethoxyphenyl)ethylamine
- ethyl 2-cyanoacetate
- 2-Bromo-4,5-dimethoxyphenylacetonitrile
- 4-Iodo-1,2-dimethoxybenzene
- p-Toluenesulfonyl cyanide
- Di-Me ether,oxime-3,4-Dihydroxyphenylacetaldehyde
- 4-Bromo-1,2-dimethoxybenzene
- 3,4-Dimethoxybenzyl chloride
- 2-(3,4-Dimethoxyphenyl)acetamide
- Phosphoric acid, cyano(3,4-dimethoxyphenyl)methyl diethyl ester
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- (3,4-Dimethoxyphenyl)acetic acid
2-(3,4-dimethoxyphenyl)acetonitrile Preparation Products
2-(3,4-dimethoxyphenyl)acetonitrile Suppliers
2-(3,4-dimethoxyphenyl)acetonitrile Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Methoxybenzenes Dimethoxybenzenes
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
Additional information on 2-(3,4-dimethoxyphenyl)acetonitrile
Introduction to 2-(3,4-dimethoxyphenyl)acetonitrile (CAS No. 93-17-4)
2-(3,4-dimethoxyphenyl)acetonitrile, with the chemical formula C9H9NO2, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. Its molecular structure features a nitrile group attached to a dimethoxy-substituted benzene ring, making it a versatile building block for various chemical transformations. This compound has garnered considerable attention due to its utility in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
The CAS No. 93-17-4 uniquely identifies this compound in scientific literature and industrial applications. As a key intermediate, 2-(3,4-dimethoxyphenyl)acetonitrile serves as a precursor in the preparation of more complex molecules, particularly in the development of bioactive compounds. Its structural features allow for facile functionalization, enabling chemists to tailor its properties for specific applications.
In recent years, the pharmaceutical industry has shown increasing interest in 2-(3,4-dimethoxyphenyl)acetonitrile due to its role in synthesizing active pharmaceutical ingredients (APIs). For instance, derivatives of this compound have been explored in the development of drugs targeting neurological disorders. The dimethoxy group on the benzene ring enhances lipophilicity, which is crucial for drug absorption and bioavailability. Additionally, the nitrile group can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines, providing multiple pathways for further functionalization.
One of the most compelling aspects of 2-(3,4-dimethoxyphenyl)acetonitrile is its application in heterocyclic chemistry. Heterocyclic compounds form the backbone of many pharmaceuticals and natural products. The presence of both electron-donating methoxy groups and an electron-withdrawing nitrile group makes this compound an excellent candidate for constructing complex heterocycles. Researchers have utilized 2-(3,4-dimethoxyphenyl)acetonitrile to synthesize fused rings systems, such as benzodiazepines and quinolines, which are known for their biological activity.
The synthesis of 2-(3,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 3,4-dimethoxybenzyl cyanide with appropriate nucleophiles or through other multi-step processes. Advances in synthetic methodologies have improved the efficiency and scalability of its production. For example, catalytic hydrogenation techniques have been optimized to enhance yield while minimizing byproducts. These advancements have made 2-(3,4-dimethoxyphenyl)acetonitrile more accessible for industrial applications.
In addition to pharmaceuticals, 2-(3,4-dimethoxyphenyl)acetonitrile finds applications in agrochemicals. Its derivatives have been investigated as potential intermediates for herbicides and fungicides due to their ability to interact with biological targets in pests and pathogens. The dimethoxy group enhances binding affinity to enzymes involved in metabolic pathways critical for plant health.
The role of 2-(3,4-dimethoxyphenyl)acetonitrile in material science is also emerging as an area of interest. Researchers have explored its use in developing organic electronic materials, such as conductive polymers and light-emitting diodes (LEDs). The conjugated system provided by the benzene ring and the nitrile group allows for tunable electronic properties, making it a promising candidate for next-generation materials.
Eco-friendly synthetic routes are being actively pursued to enhance the sustainability of producing 2-(3,4-dimethoxyphenyl)acetonitrile. Green chemistry principles emphasize minimizing waste and using renewable resources wherever possible. Recent studies have demonstrated successful implementations of solvent-free reactions and biocatalysis techniques that reduce environmental impact while maintaining high yields.
The future prospects for 2-(3,4-dimethoxyphenyl)acetonitrile are promising given its broad utility across multiple industries. Continued research into novel synthetic methods and applications will likely expand its role in drug discovery and material science. As our understanding of molecular interactions deepens, compounds like 2-(3,4-dimethoxyphenyl)acetonitrile will continue to play a pivotal role in advancing chemical innovation.
93-17-4 (2-(3,4-dimethoxyphenyl)acetonitrile) Related Products
- 27472-21-5((3,4-Diethoxyphenyl)acetonitrile)
- 13338-63-1(3,4,5-Trimethoxyphenylacetonitrile)
- 103796-99-2(3-Ethoxy-4-methoxyphenylacetonitrile)
- 103796-52-7(4-Ethoxy-3-methoxyphenylacetonitrile)
- 205748-01-2(3-Ethoxy-4-hydroxyphenylacetonitrile)
- 19924-43-7(2-(3-methoxyphenyl)acetonitrile)
- 200214-25-1(2-(3-Methoxy-5-methylphenyl)acetonitrile)
- 42973-56-8(2-Hydroxy-3-methoxyphenylacetonitrile)
- 42973-55-7(3,5-dimethoxy-4-hydroxyphenyl acetonitrile)
- 4468-59-1((4-Hydroxy-3-methoxyphenyl)acetonitrile)